6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 1223992-24-2
Cat. No.: VC6674604
Molecular Formula: C20H12BrF2N7O2
Molecular Weight: 500.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223992-24-2 |
|---|---|
| Molecular Formula | C20H12BrF2N7O2 |
| Molecular Weight | 500.264 |
| IUPAC Name | 6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C20H12BrF2N7O2/c21-14-7-12(3-6-15(14)23)18-25-16(32-27-18)9-29-10-24-19-17(20(29)31)26-28-30(19)8-11-1-4-13(22)5-2-11/h1-7,10H,8-9H2 |
| Standard InChI Key | SITTXLRLTGPKNR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2)F |
Introduction
2.1. 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazole
This compound is a precursor or related structure to the oxadiazole part of the target compound. It has a molecular formula of C₈H₄BrFN₂O and a molecular weight of 243.03 g/mol .
2.2. 1,2,4-Oxadiazol-5(4H)-one Derivatives
Compounds like 1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[(2-hydroxyethyl)amino]-1,2,5-oxadiazol-3-yl]- have been studied for their complex structures and potential applications. They typically involve a combination of oxadiazole rings with various substituents, which can affect their chemical and biological properties .
2.3. Triazolopyrimidine Derivatives
Triazolopyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a triazolopyrimidine ring in the target compound suggests potential biological activity, although specific studies on this exact compound are not available.
Synthesis and Characterization
The synthesis of complex heterocyclic compounds like 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions. These may include condensation reactions, cyclization, and substitution reactions using various reagents and conditions.
Characterization of such compounds often involves spectroscopic techniques like NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.
Potential Biological Activities
While specific biological activity data for this compound is not available, related compounds have shown promise in various areas:
-
Antimicrobial Activity: Many heterocyclic compounds exhibit antimicrobial properties.
-
Anticancer Activity: Some triazolopyrimidine derivatives have been studied for their anticancer potential.
-
Inflammatory Response Modulation: Certain oxadiazole derivatives have been explored for their anti-inflammatory effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume